molecular formula C11H12O3 B13112337 Benzoicacid,4-(1-methoxyethenyl)-,methylester

Benzoicacid,4-(1-methoxyethenyl)-,methylester

Katalognummer: B13112337
Molekulargewicht: 192.21 g/mol
InChI-Schlüssel: UNFPUDINJRCYJH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzoicacid,4-(1-methoxyethenyl)-,methylester is an organic compound with the molecular formula C11H12O3 and a molecular weight of 192.214 . This compound is known for its unique structure, which includes a benzoic acid core substituted with a methoxyethenyl group and a methyl ester functional group. It is used in various scientific research applications due to its interesting chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzoicacid,4-(1-methoxyethenyl)-,methylester typically involves the esterification of benzoic acid derivatives with methoxyethenyl groups. One common method involves the reaction of 4-(1-methoxyethenyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Benzoicacid,4-(1-methoxyethenyl)-,methylester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxyethenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed.

Major Products

    Oxidation: Formation of 4-(1-methoxyethenyl)benzoic acid.

    Reduction: Formation of 4-(1-methoxyethenyl)benzyl alcohol.

    Substitution: Formation of substituted benzoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Benzoicacid,4-(1-methoxyethenyl)-,methylester has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Benzoicacid,4-(1-methoxyethenyl)-,methylester involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The methoxyethenyl group may play a crucial role in its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzoicacid,4-(1-methoxyethenyl)-: Lacks the methyl ester group.

    Benzoicacid,4-(1-methoxyethyl)-,methylester: Contains an ethyl group instead of an ethenyl group.

    Benzoicacid,4-(1-methoxyethenyl)-,ethylester: Contains an ethyl ester group instead of a methyl ester group.

Uniqueness

Benzoicacid,4-(1-methoxyethenyl)-,methylester is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various research and industrial applications.

Eigenschaften

Molekularformel

C11H12O3

Molekulargewicht

192.21 g/mol

IUPAC-Name

methyl 4-(1-methoxyethenyl)benzoate

InChI

InChI=1S/C11H12O3/c1-8(13-2)9-4-6-10(7-5-9)11(12)14-3/h4-7H,1H2,2-3H3

InChI-Schlüssel

UNFPUDINJRCYJH-UHFFFAOYSA-N

Kanonische SMILES

COC(=C)C1=CC=C(C=C1)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.